molecular formula C13H11Cl2NO B13679994 2,4-Dichloro-6-[(phenylamino)methyl]phenol

2,4-Dichloro-6-[(phenylamino)methyl]phenol

Cat. No.: B13679994
M. Wt: 268.13 g/mol
InChI Key: RPQIKHYWFFZVIZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(phenylamino)methyl]phenol is an organic compound with the molecular formula C13H11Cl2NO It is a chlorinated phenol derivative, known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[(phenylamino)methyl]phenol typically involves the reaction of 2,4-dichlorophenol with aniline in the presence of formaldehyde. The reaction is carried out under acidic conditions, which facilitates the formation of the phenylamino methyl group. The general reaction scheme is as follows:

2,4-Dichlorophenol+Aniline+FormaldehydeThis compound\text{2,4-Dichlorophenol} + \text{Aniline} + \text{Formaldehyde} \rightarrow \text{this compound} 2,4-Dichlorophenol+Aniline+Formaldehyde→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(phenylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,4-Dichloro-6-[(phenylamino)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which 2,4-Dichloro-6-[(phenylamino)methyl]phenol exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and proteins, leading to alterations in their activity. The exact pathways and molecular targets are subjects of ongoing research, but it is known that the compound can modulate biochemical processes through its chemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-[(4-chlorophenyl)imino]methylphenol
  • 2,4-Dichloro-6-[(3-methoxyphenyl)imino]methylphenol

Uniqueness

2,4-Dichloro-6-[(phenylamino)methyl]phenol is unique due to its specific substitution pattern and the presence of both chloro and phenylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11Cl2NO

Molecular Weight

268.13 g/mol

IUPAC Name

2-(anilinomethyl)-4,6-dichlorophenol

InChI

InChI=1S/C13H11Cl2NO/c14-10-6-9(13(17)12(15)7-10)8-16-11-4-2-1-3-5-11/h1-7,16-17H,8H2

InChI Key

RPQIKHYWFFZVIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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